Chymotrypsin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

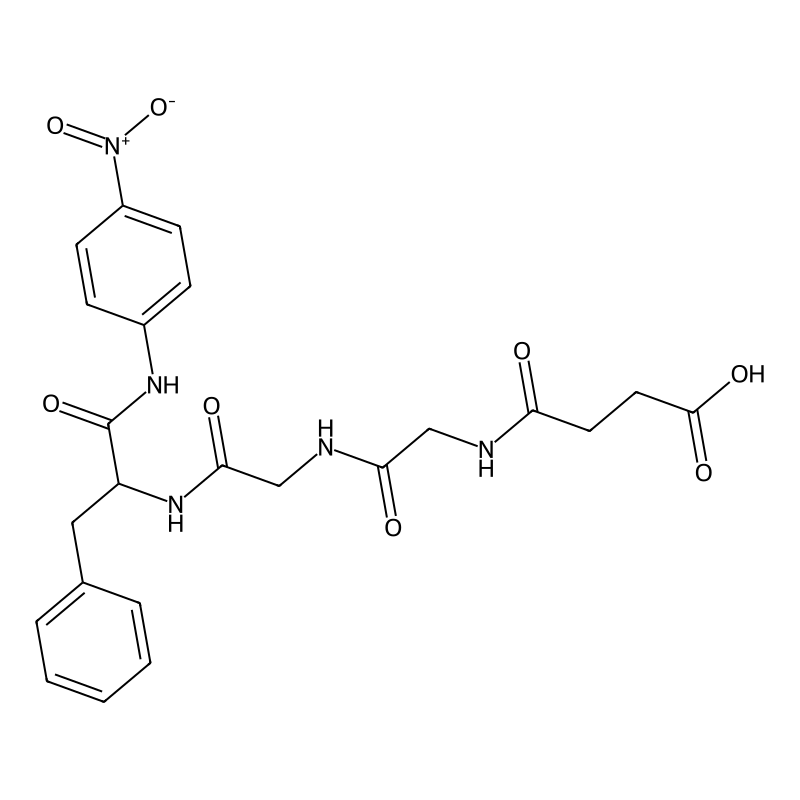

SMILES

Synonyms

Canonical SMILES

Protein Structure and Function Analysis

- Peptide Mapping: Chymotrypsin can be used to cleave proteins at specific sites, generating smaller peptide fragments. These fragments can then be analyzed using techniques like mass spectrometry to identify their amino acid sequences. This information helps researchers understand the protein's primary structure and potential cleavage sites by other enzymes .

- Protein-Protein Interactions: Chymotrypsin can be used to strategically cleave proteins and assess their interactions with other molecules. By analyzing the resulting fragments and their binding properties, researchers can gain insights into protein-protein interaction networks within cells .

Protein Engineering and Modification

- Site-Directed Mutagenesis: Chymotrypsin can be used to specifically cleave DNA at defined locations, facilitating the insertion of mutations into genes. This allows researchers to create modified proteins with altered functions and study their impact on biological processes .

- Protein Labeling: Chymotrypsin can be employed to introduce chemical tags or probes at specific sites within a protein. These tags can then be used to track the protein's localization, activity, or interactions within a cell .

Therapeutic Research and Development

- Drug Discovery: Chymotrypsin can be used to screen for potential drugs that target specific protein interactions. By studying how chymotrypsin cleaves a protein involved in a disease pathway, researchers can identify small molecules that inhibit this cleavage and potentially act as therapeutic agents .

- Enzyme Replacement Therapy: In some cases, chymotrypsin itself may be used as a therapeutic agent in conditions where there's a deficiency in the body's natural production of this enzyme. Research is ongoing to explore its potential applications in treating digestive disorders and other chymotrypsin-related pathologies .

Chymotrypsin is a serine protease enzyme primarily involved in the digestive process, specifically in the hydrolysis of peptide bonds in proteins. It is secreted by the pancreas as an inactive precursor, chymotrypsinogen, which is activated in the small intestine by trypsin. This enzyme preferentially cleaves peptide bonds adjacent to aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, making it essential for protein digestion and absorption in various organisms, including humans .

Structurally, chymotrypsin is characterized by a catalytic triad composed of three key amino acids: serine 195, histidine 57, and aspartic acid 102. This triad plays a crucial role in its enzymatic activity, facilitating the nucleophilic attack on the carbonyl carbon of peptide bonds . The enzyme forms a stable intermediate with the substrate, which is stabilized by an oxyanion hole within its active site, enhancing its catalytic efficiency .

Chymotrypsin functions as a serine protease, employing a specific mechanism called the "catalytic triad" for peptide bond hydrolysis []. This triad consists of three amino acid residues: histidine, aspartic acid, and serine []. The serine residue acts as the nucleophile, attacking the carbonyl carbon of the peptide bond. The histidine and aspartic acid residues facilitate this process by protonating and deprotonating other reaction intermediates []. The specific structure of the active site pocket allows chymotrypsin to preferentially cleave peptide bonds adjacent to large, aromatic amino acids like phenylalanine, tryptophan, and tyrosine [].

Chymotrypsin primarily catalyzes the hydrolysis of peptide bonds through a two-step mechanism:

- Acylation: The serine residue attacks the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate that is stabilized by hydrogen bonds in the oxyanion hole.

- Deacylation: The intermediate collapses, releasing the first product (an amino acid or peptide) and regenerating the active enzyme.

The reaction can be summarized as follows:

Chymotrypsin also reacts with specific inhibitors and substrates to form stable complexes. For instance, it reacts stoichiometrically with diisopropylphosphofluoridate to yield phosphorylated chymotrypsin .

Chymotrypsin can be synthesized through various methods:

- Extraction from Pancreas: The traditional method involves extracting chymotrypsinogen from bovine or porcine pancreas and activating it enzymatically with trypsin.

- Recombinant DNA Technology: Genetic engineering techniques can be used to produce chymotrypsin in microbial systems such as Escherichia coli or yeast. This method allows for high yields and easier purification.

- Chemical Synthesis: Although less common due to complexity, chemical synthesis methods have been explored for producing modified forms of chymotrypsin for specific applications .

Chymotrypsin has several applications across various fields:

- Medical Use: It is utilized in treating conditions associated with inflammation and tissue damage, including post-surgical recovery and chronic pain management .

- Biotechnology: Chymotrypsin is employed in protein sequencing and analysis due to its specificity for aromatic residues.

- Research: It serves as a model enzyme for studying enzyme kinetics and mechanisms due to its well-characterized structure and function.

Studies have focused on understanding chymotrypsin's interactions with various substrates and inhibitors. Research indicates that certain modifications to substrates can enhance or inhibit enzymatic activity significantly. For example, altering the side chains of substrates can affect binding affinity and reaction rates . Additionally, studies involving chemical modifications of chymotrypsin itself have demonstrated enhanced stability and activity under specific conditions .

Chymotrypsin belongs to a broader family of serine proteases. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Source | Specificity | Unique Features |

|---|---|---|---|

| Trypsin | Pancreas | Cleaves at lysine/arginine | Activated by enterokinase; more basic specificity |

| Elastase | Pancreas | Cleaves at small hydrophobic residues | Functions effectively in elastin digestion |

| Papain | Papaya latex | Broad specificity | Cysteine protease; used in meat tenderization |

| Subtilisin | Bacillus subtilis | Cleaves at various sites | Alkaline serine protease; used in detergents |

Chymotrypsin's specificity for aromatic amino acids distinguishes it from other proteases like trypsin and elastase, which have different substrate preferences. Its structural characteristics also make it a model enzyme for studying catalytic mechanisms among serine proteases .

Chymotrypsin is a serine protease enzyme comprising 241 amino acid residues in its mature, active form [1] [2]. The enzyme originates from a 245-amino acid precursor molecule known as chymotrypsinogen, which undergoes specific proteolytic cleavage to yield the functional enzyme [3]. The molecular weight of chymotrypsin is approximately 25 kilodaltons, making it a relatively compact globular protein [1] [4].

The amino acid composition of chymotrypsin reveals a balanced distribution of hydrophobic, polar, and charged residues that contribute to its structural stability and catalytic function [1]. The protein contains ten cysteine residues that form five crucial disulfide bonds, providing significant structural stability [5]. Glycine residues are particularly abundant, with 23 occurrences throughout the sequence, contributing to the flexibility required for conformational changes during catalysis [1]. Serine residues are the most prevalent, with 28 occurrences, including the critical catalytic serine at position 195 [1].

| Amino Acid | Count | Amino Acid | Count |

|---|---|---|---|

| Alanine | 15 | Leucine | 19 |

| Arginine | 3 | Lysine | 14 |

| Asparagine | 10 | Methionine | 2 |

| Aspartic acid | 4 | Phenylalanine | 6 |

| Cysteine | 10 | Proline | 9 |

| Glutamic acid | 5 | Serine | 28 |

| Glutamine | 9 | Threonine | 23 |

| Glycine | 23 | Tryptophan | 8 |

| Histidine | 2 | Tyrosine | 4 |

| Isoleucine | 8 | Valine | 22 |

The sequence analysis reveals that chymotrypsin contains relatively few basic residues, with only three arginine residues and fourteen lysine residues [1]. This composition contributes to the enzyme's isoelectric point of approximately 8.75, indicating a slightly basic character under physiological conditions [4]. The presence of aromatic amino acids, including eight tryptophan residues, six phenylalanine residues, and four tyrosine residues, contributes to the protein's ultraviolet absorption properties and structural stability through aromatic stacking interactions [1].

Secondary and Tertiary Structural Elements

Double β-Barrel Fold Architecture

Chymotrypsin exhibits the characteristic double β-barrel fold architecture that defines the chymotrypsin superfamily of serine proteases [3] [6]. The protein structure consists of two distinct β-barrel domains, each composed of six antiparallel β-strands arranged in a circular topology [3]. This double β-barrel configuration creates a compact, ellipsoidal molecule with dimensions of approximately 5.1 × 4.0 × 4.0 nanometers [7].

The first β-barrel domain encompasses residues 25 through 125 and forms a stable structural unit through extensive hydrogen bonding between neighboring β-strands [6]. The second β-barrel domain spans residues 132 through 226 and contains the majority of the active site machinery [6]. The two β-barrels are oriented in a specific geometric arrangement that creates a cleft between them, which serves as the substrate binding site [3].

The β-barrel architecture is stabilized by extensive hydrogen bonding networks between the antiparallel β-sheets [7]. The individual chain segments tend toward complete extension and often run parallel at short distances, creating a highly organized secondary structure pattern [7]. This arrangement results in minimal α-helical content, with the structure being predominantly composed of β-sheet elements and connecting loops [7].

Disulfide Bond Network

The structural integrity of chymotrypsin is maintained by a network of five disulfide bonds formed between ten cysteine residues [8] [5]. These disulfide bridges are critical for maintaining the proper three-dimensional structure and enzymatic activity of the protein [8]. The disulfide bond pattern is highly conserved among serine proteases of the chymotrypsin family [8].

| Disulfide Bond | Connection Type | Structural Role |

|---|---|---|

| Cysteine 1 - Cysteine 122 | Inter-chain (A-C) | Links A and C chains |

| Cysteine 42 - Cysteine 58 | Intra-chain (B) | Stabilizes B chain structure |

| Cysteine 136 - Cysteine 201 | Inter-chain (B-C) | Links B and C chains |

| Cysteine 168 - Cysteine 182 | Intra-chain (B) | Maintains B chain fold |

| Cysteine 191 - Cysteine 220 | Intra-chain (B) | Active site stabilization |

The disulfide bond between cysteine 191 and cysteine 220 is particularly significant as it connects loops around the substrate binding pocket and is essential for high catalytic activity [8]. Experimental studies have demonstrated that removal of this disulfide bridge results in a dramatic decrease in catalytic efficiency by two to three orders of magnitude [8]. The disulfide bond network also contributes to the thermal stability of the enzyme and protects against proteolytic degradation [5].

Three-Chain Structure (A, B, and C chains)

Mature chymotrypsin consists of three polypeptide chains designated as A, B, and C chains, which are held together by disulfide bonds [9] [10]. This three-chain structure results from the proteolytic activation of the single-chain precursor chymotrypsinogen [11]. The chains are arranged in a specific order that maintains the overall structural integrity of the enzyme [10].

| Chain | Residue Range | Length | Molecular Weight (kDa) | Key Features |

|---|---|---|---|---|

| A chain | 1-13 | 13 residues | 1.25 | N-terminal segment |

| B chain | 16-146 | 131 residues | 13.93 | Contains active site triad |

| C chain | 149-245 | 97 residues | 10.07 | C-terminal segment |

The A chain represents the amino-terminal portion of the molecule and is connected to the C chain through the disulfide bond between cysteine 1 and cysteine 122 [9]. The B chain constitutes the largest segment and contains all three residues of the catalytic triad [9]. The C chain forms the carboxyl-terminal portion and is linked to the B chain through disulfide bonds at positions 136-201 [9].

The three-chain arrangement is essential for enzymatic activity, as it allows for the proper positioning of catalytic residues and the formation of the substrate binding site [10]. The breaks between the chains, created during activation, are located at positions that do not disrupt the overall fold but allow for conformational flexibility necessary for substrate binding and product release [11].

Active Site Organization

Catalytic Triad (Serine 195, Histidine 57, Aspartate 102)

The catalytic mechanism of chymotrypsin centers on a highly conserved catalytic triad composed of serine 195, histidine 57, and aspartate 102 [12] [13]. These three amino acid residues work in concert to facilitate peptide bond hydrolysis through a nucleophilic substitution mechanism [12]. The spatial arrangement of these residues is critical for enzymatic activity and represents one of the most thoroughly studied catalytic systems in biochemistry [14].

Serine 195 serves as the nucleophilic residue that directly attacks the peptide bond of the substrate [12] [13]. The hydroxyl group of serine 195 is positioned to form covalent intermediates during the catalytic cycle [14]. The reactivity of this serine residue is enhanced through hydrogen bonding interactions with histidine 57, which acts as a general base to abstract the proton from the serine hydroxyl group [12].

Histidine 57 functions as both a general base and a general acid during different phases of the catalytic cycle [13]. The imidazole ring of histidine can accept and donate protons, making it ideally suited for its dual role in catalysis [12]. The protonation state of histidine 57 is modulated by its interaction with aspartate 102, which provides electrostatic stabilization [13].

Aspartate 102 plays a crucial role in orienting and stabilizing histidine 57 through electrostatic interactions [12] [13]. The carboxylate group of aspartate 102 forms hydrogen bonds with the histidine residue, maintaining the proper geometry for catalysis [12]. This interaction has been characterized as a low-barrier hydrogen bond, although its exact contribution to catalysis remains a subject of ongoing research [13].

| Residue | Position | Function | Key Interactions |

|---|---|---|---|

| Serine 195 | B chain | Nucleophile | Forms covalent intermediates |

| Histidine 57 | B chain | General base/acid | Proton transfer reactions |

| Aspartate 102 | B chain | Electrostatic stabilizer | Orients histidine residue |

Oxyanion Hole Configuration

The oxyanion hole in chymotrypsin is a specialized structural feature that stabilizes the tetrahedral intermediate formed during peptide bond hydrolysis [15] [16]. This stabilization is achieved through hydrogen bonding interactions between the backbone amide groups of glycine 193 and serine 195 with the negatively charged oxygen atom of the tetrahedral intermediate [15] [16].

The oxyanion hole configuration is essential for lowering the activation energy of the hydrolysis reaction [15]. The backbone amide nitrogen atoms of glycine 193 and serine 195 are positioned to form optimal hydrogen bonds with the oxyanion, providing significant stabilization energy [16]. This stabilization is estimated to contribute several orders of magnitude to the catalytic efficiency of the enzyme [15].

During the catalytic cycle, the oxyanion hole maintains its hydrogen bonding interactions with reaction intermediates despite conformational changes in the active site [16]. Crystallographic studies have revealed that the geometry of the oxyanion hole is preserved in various enzyme-substrate and enzyme-inhibitor complexes, demonstrating its importance for catalytic function [16].

Substrate Binding Pocket Topology

The substrate binding pocket of chymotrypsin exhibits a complex topology designed to accommodate and position peptide substrates for optimal catalysis [17] [11]. The binding site extends across both β-barrel domains, creating subsites that interact with amino acid residues on both sides of the scissile bond [17]. The primary determinant of substrate specificity is the S1 subsite, which accommodates the side chain of the amino acid immediately N-terminal to the cleavage site [17].

The S1 binding pocket in chymotrypsin is characterized by its hydrophobic nature and appropriate size to accommodate aromatic amino acid side chains [11] [17]. This pocket is formed by residues 189 through 195, 214 through 220, and 225 through 228, creating a deep hydrophobic cavity [11]. The specificity for aromatic residues such as phenylalanine, tyrosine, and tryptophan is achieved through shape complementarity and hydrophobic interactions within this pocket [11].

Additional binding subsites contribute to substrate recognition and binding affinity [17]. The S2 and S3 subsites interact with amino acid residues further from the cleavage site, providing additional binding energy and contributing to substrate specificity [18]. Loop regions surrounding the active site, particularly loops containing residues 216-226, undergo conformational changes during substrate binding and catalysis [19].

Structural Variants of Chymotrypsin (α, π, δ, γ)

Chymotrypsin exists in several structural variants that arise through different activation and autolysis pathways [20] [19]. The primary variants include alpha-chymotrypsin, pi-chymotrypsin, delta-chymotrypsin, and gamma-chymotrypsin, each exhibiting distinct structural and functional characteristics [20]. These variants result from specific cleavage events that occur during the activation process or subsequent autolysis [19].

Alpha-chymotrypsin represents the most stable and catalytically active form of the enzyme [19] [20]. This variant is produced through autolytic cleavage at positions 14-15, 146-147, and 148-149, resulting in the characteristic three-chain structure [19]. Alpha-chymotrypsin exhibits the highest enzymatic activity and is the predominant form used in biochemical applications [20].

Pi-chymotrypsin is formed as an intermediate during the activation of chymotrypsinogen by trypsin cleavage at the arginine 15-isoleucine 16 bond [19] [21]. This variant is less stable than alpha-chymotrypsin and readily undergoes further autolysis to form the alpha form [21]. Pi-chymotrypsin retains significant catalytic activity but is typically considered a transitional form in the activation pathway [20].

| Variant | Formation Mechanism | Stability | Activity Level | Clinical Relevance |

|---|---|---|---|---|

| Alpha-chymotrypsin | Autolysis at multiple sites | Most stable | Highest activity | Primary therapeutic form |

| Pi-chymotrypsin | Trypsin cleavage at 15-16 | Intermediate | Moderate activity | Activation intermediate |

| Delta-chymotrypsin | Extended autolysis | Variable | Reduced activity | Minor component |

| Gamma-chymotrypsin | Extensive autolysis | Least stable | Significantly reduced | Degradation product |

Delta-chymotrypsin and gamma-chymotrypsin represent further degradation products formed through extended autolysis [20]. These variants exhibit progressively reduced stability and catalytic activity compared to the alpha form [20]. The formation of these variants can occur under certain storage conditions or prolonged incubation periods [20].

Comparative Structural Analysis with Related Serine Proteases

Chymotrypsin belongs to the chymotrypsin family of serine proteases, which includes trypsin and elastase as closely related enzymes [22] [23]. These enzymes share a common evolutionary origin and exhibit remarkable structural similarities despite their distinct substrate specificities [23]. Comparative structural analysis reveals both conserved features and specific adaptations that account for their functional differences [18].

The overall three-dimensional structures of chymotrypsin, trypsin, and elastase are highly similar, with root-mean-square deviations of approximately 1.7 Angstroms when comparing backbone atoms [23]. All three enzymes exhibit the characteristic double β-barrel fold and contain the conserved catalytic triad of serine, histidine, and aspartate residues [22] [23]. The oxyanion hole configuration is also preserved across these enzymes, indicating the fundamental importance of this structural element for catalytic function [23].

The primary structural differences among these enzymes are found in the specificity-determining regions, particularly the S1 binding pocket [18] [23]. In chymotrypsin, this pocket is hydrophobic and appropriately sized for aromatic residues, while in trypsin it contains a negatively charged aspartate residue at position 189 that confers specificity for basic amino acids [18]. Elastase has a constricted S1 pocket due to the presence of valine and threonine residues that replace glycine residues found in chymotrypsin and trypsin [23].

| Property | Chymotrypsin | Trypsin | Elastase |

|---|---|---|---|

| Molecular Weight (kDa) | 25.0 | 23.3 | 25.9 |

| Chain Structure | 3 chains (A, B, C) | 2 chains (A, B) | Single chain |

| S1 Pocket Character | Hydrophobic aromatic | Negatively charged | Sterically restricted |

| Preferred Substrates | Phe, Tyr, Trp | Arg, Lys | Ala, Val |

| Structural Similarity (RMSD) | Reference | 1.7 Å | 1.7 Å |

Chymotrypsinogen represents the inactive precursor form of chymotrypsin, functioning as a zymogen to prevent premature proteolytic activity within pancreatic tissues [1] [2]. This single polypeptide chain consists of 245 amino acid residues and is synthesized exclusively within the acinar cells of the pancreas [1] [3]. The zymogen structure contains all the elements necessary for catalytic activity but maintains them in an inactive configuration through specific structural constraints [1] [4].

The biosynthesis process of chymotrypsinogen occurs through a highly regulated pathway within pancreatic acinar cells. Gene transcription initiates in the acinar cell nucleus, followed by translation on ribosomes attached to the rough endoplasmic reticulum [5] [6]. During co-translational processing, the signal peptide is removed, and the nascent protein undergoes proper folding with disulfide bond formation in the endoplasmic reticulum [5] [6]. The mature zymogen is subsequently concentrated and packaged into membrane-bounded granules at the apex of the acinar cell through the Golgi apparatus [1] [5].

The molecular architecture of chymotrypsinogen displays several critical features that maintain its inactive state. The enzyme contains the same catalytic triad (histidine-57, aspartic acid-102, serine-195) found in the active enzyme, but these residues are positioned in a configuration that prevents effective catalysis [7] [8]. The oxyanion hole, essential for stabilizing the tetrahedral intermediate during proteolysis, remains incomplete in the zymogen form [9] [10]. Additionally, the substrate binding pocket is not fully formed, preventing efficient substrate recognition and binding [4] [8].

Structural Differences Between Zymogen and Active Enzyme

The transformation from chymotrypsinogen to active chymotrypsin involves significant structural reorganization despite the loss of only four amino acids during activation [11] [12]. The most fundamental difference lies in the overall chain organization: chymotrypsinogen exists as a single continuous polypeptide chain of 245 residues, while active chymotrypsin comprises three separate chains (A-chain: 13 residues, B-chain: 131 residues, C-chain: 97 residues) held together by disulfide bonds [1] [3].

The active site undergoes dramatic structural changes during activation. In chymotrypsinogen, the catalytic triad exists in a suboptimal configuration with reduced accessibility to potential substrates [8] [13]. The serine-195 residue, which serves as the nucleophilic center in the active enzyme, lacks the proper orientation necessary for effective catalysis [8] [13]. The oxyanion hole, formed by the backbone amide nitrogens of glycine-193 and serine-195, remains incomplete and non-functional in the zymogen state [9] [10].

The substrate binding pocket represents another crucial structural difference. In chymotrypsinogen, the S1 pocket responsible for substrate specificity is not fully formed, preventing the enzyme from recognizing and binding its preferred aromatic amino acid substrates [4] [8]. The hydrophobic environment necessary for accommodating phenylalanine, tyrosine, and tryptophan residues is absent in the zymogen form [4] [8].

Perhaps most significantly, the critical salt bridge between isoleucine-16 and aspartic acid-194 is absent in chymotrypsinogen [4] [14]. This ionic interaction, formed only after tryptic cleavage, provides essential stabilization for the active conformation and enables proper positioning of the catalytic residues [4] [14].

Sequential Activation Mechanism

Trypsin-Mediated Initial Cleavage

The activation of chymotrypsinogen begins with the specific cleavage of the peptide bond between arginine-15 and isoleucine-16 by trypsin [1] [4] [15]. This initial cleavage event is highly specific, as trypsin recognizes the basic arginine residue and cleaves the peptide bond on its carboxyl side, consistent with trypsin's substrate specificity [1] [4]. The cleavage occurs in the duodenum under physiological conditions, where both enzymes are present in the appropriate concentrations and pH environment [1] [4].

This initial proteolytic event creates a two-chain molecule held together by disulfide bonds, specifically the disulfide bridge between cysteine residues that maintain the overall protein structure [1] [4]. The cleavage exposes the amino terminus of isoleucine-16, which immediately forms a crucial salt bridge with the carboxyl group of aspartic acid-194 [4] [14]. This ionic interaction represents the first major conformational change that begins the activation process [4] [14].

Formation of π-Chymotrypsin

The product of the initial tryptic cleavage is π-chymotrypsin, which represents the first catalytically active form of the enzyme [1] [4]. π-chymotrypsin retains the two-chain structure created by the arginine-15 to isoleucine-16 cleavage and possesses significant catalytic activity, though it is less stable than the final α-chymotrypsin form [1] [4]. The formation of π-chymotrypsin involves the creation of the oxyanion hole through proper positioning of the backbone amide nitrogens of glycine-193 and serine-195 [9] [10].

The newly formed salt bridge between isoleucine-16 and aspartic acid-194 plays a crucial role in stabilizing the π-chymotrypsin conformation [4] [14]. This ionic interaction helps position the catalytic serine-195 in the proper orientation for nucleophilic attack and contributes to the formation of the substrate binding pocket [4] [14]. The S1 pocket begins to assume its characteristic shape, allowing for the recognition and binding of aromatic amino acid substrates [4] [8].

Autocatalytic Processes and Generation of α-Chymotrypsin

The conversion of π-chymotrypsin to α-chymotrypsin occurs through autocatalytic processes where the enzyme cleaves additional peptide bonds within its own structure [1] [4]. This autocatalytic mechanism involves the sequential cleavage of two specific peptide bonds: the serine-14 to arginine-15 bond and the threonine-147 to asparagine-148 bond [1] [4]. These cleavages result in the removal of two dipeptides from the enzyme structure [1] [4].

The first autocatalytic cleavage occurs at the serine-14 to arginine-15 position, where one π-chymotrypsin molecule acts upon another [1] [4]. This cleavage removes the dipeptide serine-14 to arginine-15, further stabilizing the enzyme structure [1] [4]. The second autocatalytic cleavage targets the threonine-147 to asparagine-148 peptide bond, removing the dipeptide threonine-147 to asparagine-148 [1] [4].

The final product of these autocatalytic processes is α-chymotrypsin, which consists of three polypeptide chains interconnected by disulfide bonds [1] [4] [3]. α-chymotrypsin represents the most stable and active form of the enzyme, with optimal catalytic efficiency and enhanced resistance to further proteolytic degradation [1] [4] [3]. The three-chain structure provides increased stability compared to the two-chain π-chymotrypsin form [1] [4].

Conformational Transitions During Activation

The activation of chymotrypsinogen involves multiple coordinated conformational transitions that transform the inactive zymogen into a catalytically competent enzyme [14] [16]. These conformational changes occur in distinct sequential steps, with each transition building upon the previous structural modifications [14] [16].

The most significant conformational changes occur in several key regions of the protein structure. Loop movements represent a major component of the activation process, particularly involving Loop6 (glycine-184 to glycine-197) and Loop7 (glycine-216 to glycine-226) [14] [16]. These loop movements are essential for proper substrate binding and catalytic activity [14] [16]. Loop7 undergoes primarily rigid body movement around specific hinge regions at glycine-216 to serine-217 and threonine-222 to serine-223 [14].

The active site undergoes extensive reorganization during activation. The catalytic triad (histidine-57, aspartic acid-102, serine-195) must achieve proper alignment to enable the catalytic mechanism [8] [13]. Serine-195 adopts its catalytic conformation, allowing for nucleophilic attack on substrate peptide bonds [8] [13]. The movement of methionine-192 from a buried position in the protein core to the surface represents a crucial step in this process [14].

The formation of the substrate binding cleft occurs through coordinated movements of multiple structural elements. The S1 pocket develops its characteristic shape to accommodate aromatic amino acid substrates, determining the enzyme's substrate specificity [4] [8]. The oxyanion hole achieves its functional conformation through proper positioning of the backbone amide nitrogens of glycine-193 and serine-195 [9] [10]. This structural element is essential for stabilizing the tetrahedral intermediate formed during the catalytic mechanism [9] [10].

The conformational transitions display remarkable cooperativity, with changes in one region triggering corresponding adjustments in other parts of the protein structure [14] [16]. Molecular dynamics simulations have revealed that these transitions involve significant differences in conformational flexibility between the enzyme-substrate complex and the transition state-like conformation [17]. The transition state-like conformation displays more restricted conformational space compared to the initial enzyme-substrate complex [17].

Regulatory Mechanisms Controlling Activation In Vivo

The activation of chymotrypsinogen is subject to multiple regulatory mechanisms that ensure appropriate timing and location of enzyme activity while protecting pancreatic tissues from premature proteolytic damage [18] [19]. These regulatory systems operate at several levels, from intracellular compartmentalization to extracellular inhibition and degradation pathways [18] [19].

Zymogen granule packaging represents the primary intracellular regulatory mechanism [18] [5]. Chymotrypsinogen is concentrated and stored within membrane-bounded granules at the apex of pancreatic acinar cells [1] [5]. This spatial segregation prevents access to sensitive cytoplasmic proteins and maintains the enzyme in its inactive state until appropriate secretion signals are received [18] [5]. The granules are released through exocytosis in response to hormonal signals such as cholecystokinin or neural stimulation [1] [5].

The pancreatic secretory trypsin inhibitor (PSTI), also known as SPINK1, provides crucial protection against premature trypsin activation [18] [15]. This inhibitor is co-packaged with digestive enzymes in zymogen granules and can effectively block trypsin activity if activation occurs prematurely within the pancreas [18] [15]. Since trypsin is responsible for chymotrypsinogen activation, PSTI indirectly regulates chymotrypsin formation [18] [15].

Chymotrypsin C (CTRC) functions as a sophisticated regulatory enzyme that can both stimulate and inhibit trypsinogen activation through different cleavage mechanisms [15] [20] [21]. CTRC can cleave the phenylalanine-18 to aspartic acid-19 peptide bond in the trypsinogen activation peptide, leading to enhanced autoactivation [15] [20]. Conversely, CTRC can cleave the leucine-81 to glutamic acid-82 peptide bond within the calcium-binding loop, resulting in trypsinogen degradation [21]. This dual regulatory capability allows for fine-tuning of protease activity levels [15] [20] [21].

Bile acids provide important stabilization effects for active enzymes in the small intestine [22]. The presence of bile acids, particularly taurocholate, controls the rate of disappearance of trypsin and chymotrypsin activities from the small intestine [22]. Bile acids appear to inhibit autodigestion of these enzymes, thereby maintaining their catalytic activity for longer periods during digestion [22].

Calcium ions serve as important stabilizing factors for active chymotrypsin [3]. The presence of calcium enhances both the activity and stability of the enzyme, providing additional regulatory control over enzyme function [3]. The calcium-binding site represents a potential target for regulatory interactions that can modulate enzyme activity [3].

XLogP3

Sequence

Drug Warnings

GLAUCOMA, AS A COMPLICATION OF USE OF CHYMOTRYPSIN IN CATARACT EXTRACTIONS IN PT, HAS OCCURED USUALLY WITHIN 2 TO 5 DAYS AFTER OPERATION... THERE HAVE BEEN PRACTICALLY NO INDICATIONS OF LONGER-PERSISTING GLAUCOMA, FROM USE OF THE ENZYME.

Methods of Manufacturing

LASKOWSKI, METHODS ENZYMOL 2, 8 (1955). AMINO ACID SEQUENCE OF CHYMOTRYPSINOGEN A: HARTLEY, NATURE 201, 1284 (1966); MELORIN ET AL, BIOCHIM BIOPHYS ACTA 130, 543 (1966)... ARRANGEMENT OF MOLECULES IN MONOCLINIC CRYSTAL FORM: BLOW ET AL, J MOL BIOL 8, 65 (1964). STRUCTURE: MATTHEWS ET AL, NATURE 214, 652 (1967)...

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

DETERMINATION OF ACTIVITY WITH N-BENZOYL-L-TYROSINE ETHYL ESTER; BCW HUMMEL, CAN J BIOCHEM PHYSIOL 37, 1393 (1959).

Stability Shelf Life

MOST STABLE OF FOUR VARIETIES OF CHYMOTRYPSIN. /ALPHA-CHYMOTRYPSIN/